4-[(1R,2S)-rel-2-aminocyclopropyl]phenol
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-[(1R,2S)-2-aminocyclopropyl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c10-9-5-8(9)6-1-3-7(11)4-2-6/h1-4,8-9,11H,5,10H2/t8-,9+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HADIWKXZWHXEDX-BDAKNGLRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1N)C2=CC=C(C=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H]1N)C2=CC=C(C=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 4 1r,2s Rel 2 Aminocyclopropyl Phenol and Analogues
Strategies for Stereoselective Cyclopropane (B1198618) Ring Formation
The cornerstone of synthesizing 4-[(1R,2S)-rel-2-aminocyclopropyl]phenol is the stereoselective formation of the cyclopropane ring. This requires precise control over both relative (cis/trans) and absolute stereochemistry.
Asymmetric Catalytic Approaches in Cyclopropanation
Asymmetric catalysis, particularly using transition metals, has emerged as a powerful tool for the enantioselective synthesis of cyclopropanes. Rhodium(II) carboxylate complexes are among the most effective catalysts for the cyclopropanation of olefins with diazo compounds. For the synthesis of precursors to this compound, a protected 4-hydroxystyrene would be a logical starting material.
Rhodium-catalyzed reactions of styrenes with donor/acceptor carbenes, generated from diazoacetates, can proceed with very low catalyst loadings (as low as 0.001 mol%) while maintaining high levels of enantioselectivity (86-99% ee). nsf.gov The choice of the chiral ligand on the rhodium center is critical for achieving high stereoselectivity. For instance, catalysts like Rh₂(S-DOSP)₄ and related triarylcyclopropanecarboxylate (TPCP) catalysts such as Rh₂(p-Ph-TPCP)₄ have demonstrated high efficacy. nsf.gov
Another innovative approach involves the use of N-sulfonyl 1,2,3-triazoles as precursors to rhodium(II) azavinyl carbenes. These carbenes can react with olefins to produce cyclopropanes with excellent diastereo- and enantioselectivity. nih.govorganic-chemistry.org For example, the reaction of styrene (B11656) with 1-mesyl triazole in the presence of the Rh₂(S-NTTL)₄ catalyst can yield cyclopropane products with up to 97% enantiomeric excess (ee). organic-chemistry.org This method could be adapted to a protected 4-hydroxystyrene to generate a precursor for the target molecule.
Biocatalysis offers a green and highly selective alternative. Engineered myoglobin (B1173299) variants have been shown to catalyze the cyclopropanation of styrene derivatives with diazoacetonitrile, affording nitrile-substituted cyclopropanes with exceptional diastereo- and enantioselectivity (up to >99.9% de and ee). rochester.edu The resulting cyclopropyl (B3062369) nitrile can then be reduced to the corresponding amine.
Table 1: Asymmetric Catalytic Cyclopropanation of Styrenes
| Catalyst/Method | Diazo Compound | Olefin | Selectivity (ee/de) | Reference |
|---|---|---|---|---|
| Rh₂(p-Ph-TPCP)₄ | Ethyl diazoacetate | Styrene | 86-99% ee | nsf.gov |
| Rh₂(S-NTTL)₄ | 1-Mesyl-4-phenyl-1,2,3-triazole | Styrene | up to 97% ee | organic-chemistry.org |
| Engineered Myoglobin | Diazoacetonitrile | Styrene | >99.9% de, >99.9% ee | rochester.edu |
| Chiral Ru-porphyrins | Diazoacetonitrile | Styrene derivatives | 41-71% ee, 20-50% de | rochester.edu |
Diastereoselective Synthesis of Aminocyclopropyl Scaffolds
When an enantiomerically pure starting material is used, diastereoselective reactions can be employed to control the stereochemistry of the newly formed cyclopropane ring. One such strategy involves the use of a catalytically formed chiral auxiliary. nih.gov In this approach, an initial catalytic asymmetric reaction generates a chiral auxiliary tethered to the substrate. This auxiliary then directs a subsequent diastereoselective cyclopropanation. nih.gov
The Simmons-Smith reaction and its variants, which typically involve a carbenoid species generated from diiodomethane (B129776) and a zinc-copper couple, can be rendered diastereoselective by the presence of a chiral auxiliary on the olefin substrate. youtube.com For a precursor to this compound, a chiral alcohol could be used to form an ether with 4-hydroxystyrene, directing the cyclopropanation before being cleaved.
Furthermore, diastereoselective silacyclopropanations of chiral alkenes have been achieved with high selectivity (92:8 to >99:1 dr), where steric interactions primarily control the facial selectivity of the silylene addition. nih.gov The resulting silacyclopropane (B577268) can be further functionalized.
Enantioselective Routes to Aminocyclopropane Carboxylic Acid (ACPC) Derivatives
A well-established strategy for accessing chiral aminocyclopropanes is through the synthesis of 1-aminocyclopropane-1-carboxylic acid (ACC) and its derivatives. wikipedia.orgfrontiersin.orgfrontiersin.org These conformationally constrained amino acids are valuable building blocks. Various methods have been developed for their asymmetric synthesis. google.com
One powerful approach is the Michael-initiated ring closure (MIRC) reaction, which can be performed enantioselectively to produce highly functionalized cyclopropanes. rsc.org This involves the conjugate addition of a nucleophile to an activated alkene, followed by an intramolecular cyclization. By using a chiral phase-transfer catalyst or a chiral nucleophile, high enantioselectivity can be achieved.
Another strategy involves the cyclopropanation of chiral, non-racemic Michael acceptors derived from amino acids. For instance, diketopiperazines derived from amino acids can undergo diastereoselective cyclopropanation to form spirocyclopropane adducts, which can then be hydrolyzed to yield enantiomerically enriched ACC derivatives. nih.gov
Functionalization of the Phenolic Moiety in Aminocyclopropylphenols
The phenolic hydroxyl group is a key feature of the target molecule and its analogues, offering a handle for further modification. However, its presence can complicate synthetic routes, often necessitating protection and deprotection steps. Advanced methods focus on either late-stage functionalization or the use of robust reactions that tolerate the free phenol (B47542).
A significant challenge is the selective functionalization of the hydroxyl group in the presence of other nucleophilic groups, such as the amine. nih.gov Strategies for chemoselective acylation or arylation have been developed. For instance, palladium-catalyzed methods have been devised for the synthesis of complex phenols from aryl halides under mild conditions that tolerate sensitive functional groups. chemistryviews.org A notable example is the use of benzaldehyde (B42025) oxime as a hydroxide (B78521) surrogate, which reacts with aryl halides to form an O-aryl oxime intermediate that subsequently releases the phenol. chemistryviews.org
Furthermore, the phenolic hydroxyl can be converted into other functional groups. For example, phenolic aldehydes can be transformed into diols, which can then be used in polymerization reactions to create polyesters and polyurethanes, showcasing the versatility of this functional group. nih.gov
Table 2: Methods for Phenol Synthesis and Functionalization
| Reaction | Key Reagents | Substrate | Conditions | Outcome | Reference |
|---|---|---|---|---|---|
| Pd-catalyzed Hydroxylation | Aryl halide, benzaldehyde oxime, Pd catalyst | Aryl halide | Mildly basic | Complex phenol synthesis | chemistryviews.org |
| Hydroxyalkylation & Reduction | Phenolic aldehyde, ethylene (B1197577) carbonate, NaBH₄ | Vanillin | Base, then acid | Bis(phenolic alcohol) | nih.gov |
| Esterification | Phenolic hydroxyl, carboxylic acid | Salphen ligand | - | Phenolic ester formation | acs.org |
Stereocontrolled Introduction of the Amino Group
The stereoselective installation of the amino group onto the cyclopropane ring is a critical step. This can be achieved either during the cyclopropanation reaction itself or in a subsequent transformation.
As mentioned, rhodium-catalyzed reactions with N-sulfonyl 1,2,3-triazoles generate cyclopropyl imines, which can be readily reduced to the corresponding amines with high stereocontrol. nih.govorganic-chemistry.org Similarly, the reduction of a cyclopropyl nitrile, obtained from a biocatalytic cyclopropanation, would yield the primary amine. rochester.edu
Another powerful strategy is the Curtius rearrangement of a cyclopropanecarboxylic acid. This involves the conversion of the carboxylic acid to an acyl azide (B81097), which then rearranges upon heating to an isocyanate. Hydrolysis of the isocyanate furnishes the desired amine. The stereochemistry of the cyclopropane ring is retained throughout this process.
Radical-mediated amination of cyclopropenes using an azide radical has also been reported, leading to the formation of functionalized cyclopropanes. researchgate.net While this particular work led to ring-opened products, the concept of radical amination could be adapted for the synthesis of aminocyclopropanes.
Advanced Synthetic Techniques for the Preparation of Related Phenolic Aminocyclopropanes
The synthesis of complex molecules like this compound often benefits from the adoption of modern and advanced synthetic techniques that offer improved efficiency, selectivity, and substrate scope.
Photoredox catalysis has emerged as a powerful tool in organic synthesis. For instance, a stereoconvergent cyclopropanation of styrenes has been developed using diiodomethane as the methylene (B1212753) source under photoredox conditions. scilit.com This method allows for the formation of the desired cyclopropane product from either E- or Z-alkene isomers, which can simplify starting material preparation.
The merger of nickel and photoredox catalysis has enabled a wide range of C(sp³)–C(sp²) and C(sp³)–C(sp³) cross-coupling reactions, which could be employed for the late-stage functionalization of the phenolic ring or for the construction of more complex analogues. acs.org
Furthermore, flow chemistry is increasingly being used to perform reactions that are difficult or hazardous to conduct in batch, such as those involving unstable intermediates or highly exothermic processes. The synthesis of cyclopropyl aminoketones has been achieved using a continuous-flow two-step synthesis, which significantly reduces reaction times compared to batch methods. researchgate.net
Process Optimization and Efficiency in Synthesis
A significant area of process optimization lies in the stereoselective formation of the cyclopropane ring. The Simmons-Smith reaction and its modifications are foundational in this regard. The choice of solvent, the nature of the substituents on the zinc carbenoid, and the directing effects of functional groups on the starting alkene all play crucial roles in the reaction's rate and stereochemical outcome. nih.govcetjournal.it For instance, the Furukawa modification, which utilizes diethylzinc (B1219324) (Et₂Zn) and diiodomethane (CH₂I₂), often leads to cleaner and faster reactions compared to the traditional zinc-copper couple. cetjournal.it Furthermore, the hydroxyl group in alkenyl cyclopropyl carbinol derivatives can act as a strong directing group, leading to highly diastereoselective cyclopropanation and epoxidation reactions, furnishing polysubstituted and stereodefined bicyclopropanes as single diastereomers. nih.gov
Biocatalysis has emerged as a powerful tool for the synthesis of chiral cyclopropanes with high efficiency and stereoselectivity. Engineered hemoproteins, such as variants of cytochrome P450 and myoglobin, have been successfully employed to catalyze the cyclopropanation of styrenic olefins. researchgate.netutdallas.edu These enzymatic systems can achieve high turnover numbers (TTN) and excellent diastereomeric and enantiomeric excesses. For example, engineered P411 enzymes have been used for the preparative-scale synthesis of phthalimide-protected aminocyclopropanes, key precursors to the final amino-functionalized products. In whole E. coli cells, the P411-VACtrans variant catalyzed the cyclopropanation of N-vinylphthalimide to yield the trans-cyclopropane with a 3:97 diastereomeric ratio (dr) and 92% enantiomeric excess (ee) in an 86% yield. researchgate.net On a larger scale, the P411-VACcis variant enabled the gram-scale synthesis of the corresponding cis-cyclopropane in 96% yield with a 97:3 dr and 97% ee. researchgate.net These biocatalytic methods offer a green and efficient alternative to traditional chemical catalysis.
Another avenue for optimization is the development of novel synthetic routes that offer improved efficiency and selectivity. For instance, a method for the synthesis of trans-2-substituted cyclopropylamines from readily available α-chloroaldehydes has been reported. This process involves the trapping of an electrophilic zinc homoenolate with an amine, followed by ring closure. nih.gov Intriguingly, it was observed that the cis/trans isomerization of the resulting cyclopropylamine (B47189) can be influenced by the presence of zinc halide salts and can be suppressed by the addition of a polar aprotic cosolvent, providing a handle to control the stereochemical outcome. nih.gov
Process intensification, which aims to make chemical processes smaller, safer, and more energy-efficient, is another key optimization strategy. This can involve transitioning from traditional batch reactors to continuous flow systems. cetjournal.itcetjournal.it Continuous processes can offer better control over reaction parameters, leading to improved consistency and potentially higher yields, especially for highly exothermic reactions. cetjournal.it While specific applications to the synthesis of this compound are not extensively detailed in the literature, the principles of process intensification are broadly applicable to the production of fine chemicals and active pharmaceutical ingredients.
High-throughput screening (HTS) methodologies can also significantly accelerate the optimization process. HTS allows for the rapid evaluation of a large number of catalysts, reaction conditions, or substrate analogues to identify the most efficient synthetic protocols. nih.gov This approach can be particularly valuable in the early stages of process development for identifying lead candidates and optimal reaction parameters.
The table below summarizes key findings from studies on the optimization of synthetic steps relevant to this compound and its analogues, highlighting the efficiency of various catalytic systems.
Table 1: Comparison of Optimized Synthetic Methods for Key Cyclopropanation Steps
| Catalyst/Method | Substrate | Product | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) (%) | Reference |
|---|---|---|---|---|---|---|
| P411-VACcis (whole cell) | N-vinylphthalimide | cis-Phthalimide-protected aminocyclopropane | 96 | 97:3 | 97 | researchgate.net |
| P411-VACtrans (whole cell) | N-vinylphthalimide | trans-Phthalimide-protected aminocyclopropane | 86 | 3:97 | 92 | researchgate.net |
| Simmons-Smith (Et₂Zn, CH₂I₂) | Alkenyl Cyclopropyl Carbinol (E-isomer) | trans-Bicyclopropane | Excellent | Single diastereomer | N/A | nih.gov |
| Simmons-Smith (Et₂Zn, CH₂I₂) | Alkenyl Cyclopropyl Carbinol (Z-isomer) | cis-Bicyclopropane | Excellent | Single diastereomer | N/A | nih.gov |
Structure Activity Relationship Sar and Derivative Design of 4 1r,2s Rel 2 Aminocyclopropyl Phenol
Influence of Phenolic Substitution Patterns on Molecular Interactions
Research into various phenolic compounds demonstrates that substitution patterns significantly impact molecular properties and biological activity. nih.govrsc.org For instance, electron-donating groups (e.g., methoxy, alkyl) generally decrease the acidity of the phenolic proton, which can affect its role as a hydrogen bond donor. Conversely, electron-withdrawing groups (e.g., chloro, nitro) increase its acidity. The position of these substituents (ortho, meta, or para) also dictates steric and electronic effects, influencing how the molecule fits into a binding pocket and interacts with nearby amino acid residues. In the context of LSD1 inhibition, maintaining or enhancing the hydrogen-bonding capability of the phenolic group without introducing steric hindrance is a key strategy for improving ligand affinity.
| Substituent at Phenol (B47542) Ring | Electronic Effect | Predicted Impact on Phenolic pKa | Potential Influence on Molecular Interaction |
|---|---|---|---|
| -OCH₃ (Methoxy) | Electron-Donating | Increase (Less Acidic) | May strengthen H-bond acceptor role, weaken donor role. |
| -Cl (Chloro) | Electron-Withdrawing | Decrease (More Acidic) | May enhance H-bond donor strength. |
| -NO₂ (Nitro) | Strongly Electron-Withdrawing | Significantly Decrease | Strongly enhances H-bond donor strength but adds bulk. |
| -CH₃ (Methyl) | Weakly Electron-Donating | Slightly Increase | Minimal electronic impact; may have steric effects. |
Stereochemical Determinants of the Cyclopropyl (B3062369) Ring on Biological Recognition
Stereochemistry is a fundamental determinant of a molecule's biological activity, as enzymes and receptors are chiral environments. For 4-[(1R,2S)-rel-2-aminocyclopropyl]phenol, the spatial arrangement of the amino and phenyl groups on the cyclopropyl ring is critical for biological recognition. nih.gov The designation (1R,2S)-rel indicates a racemic mixture of the (1R,2S) and (1S,2R) enantiomers, which corresponds to a trans configuration where the amino and phenyl groups are on opposite sides of the ring plane. nih.gov
This trans configuration is essential for activity against LSD1. It orients the reactive amino group and the phenyl ring in a precise geometry that allows the molecule to fit within the narrow active site of the enzyme. This specific orientation facilitates the key interactions necessary for inhibition, including the positioning of the amino group for covalent modification of the FAD cofactor. nih.gov In contrast, the corresponding cis isomers, where the functional groups are on the same side of the ring, are typically inactive. This is because the cis configuration would lead to steric clashes with the protein or would fail to place the amino and phenyl groups in the correct positions to engage with the FAD cofactor and surrounding residues. The rigid nature of the cyclopropane (B1198618) ring locks these substituents into their respective orientations, making the correct stereoisomer paramount for biological function. Studies on chiral cyclopropane-based amino alcohols have similarly shown that specific stereoisomers are highly enantioselective catalysts, underscoring the importance of precise three-dimensional structure in molecular interactions. mdpi.com
Modifications to the Amino Group and Their Impact on Target Engagement
The primary amino group of the aminocyclopropylphenol scaffold is its reactive "warhead," responsible for the mechanism-based irreversible inhibition of LSD1. nih.gov It covalently modifies the enzyme's FAD cofactor, leading to its inactivation. Therefore, modifications to this group have a profound impact on target engagement and inhibitory potency.
Altering the basicity and nucleophilicity of the amine can tune its reactivity. Structure-activity relationship studies on related cyclopropylamine (B47189) derivatives have shown that while the primary amine is crucial, some modifications are tolerated. For example, introducing substituents that modulate the amine's basicity can optimize the balance between reactivity and metabolic stability. nih.gov However, converting the primary amine to a secondary or tertiary amine, or replacing it with a non-reactive group, typically abolishes the irreversible inhibitory mechanism. Acylation of the amine to form an amide or sulfonamide also removes its ability to form the covalent adduct with FAD, generally leading to a significant loss of potency, unless the modified group can engage in other favorable non-covalent interactions.
| Modification to Amino Group (-NH₂) | Resulting Functional Group | Expected Impact on LSD1 Inhibition Mechanism | General Effect on Potency |
|---|---|---|---|
| N-methylation | Secondary Amine (-NHCH₃) | May alter reactivity and steric fit | Often reduced |
| N,N-dimethylation | Tertiary Amine (-N(CH₃)₂) | Inactivates covalent mechanism | Significantly reduced or lost |
| N-acetylation | Amide (-NHCOCH₃) | Inactivates covalent mechanism | Significantly reduced or lost |
| N-sulfonylation | Sulfonamide (-NHSO₂R) | Inactivates covalent mechanism | Significantly reduced or lost |
Data based on general findings for tranylcypromine-based LSD1 inhibitors. nih.govresearchgate.net
Rational Design of Hybrid Molecules Incorporating the Aminocyclopropylphenol Scaffold
Molecular hybridization is a rational design strategy that combines two or more distinct pharmacophores into a single molecule. nih.gov This approach aims to create hybrid agents with improved affinity, better selectivity, or a multi-target profile that can address complex diseases more effectively. nih.govmdpi.com The aminocyclopropylphenol scaffold is an excellent candidate for inclusion in such hybrids due to its well-defined role as an LSD1 inhibitor.
A prominent strategy involves creating dual inhibitors that target multiple epigenetic enzymes simultaneously. For example, there is a functional interplay between LSD1 and histone deacetylases (HDACs) in cancer. researchgate.net Researchers have designed hybrid molecules by linking the tranylcypromine (B92988) scaffold (a close relative of aminocyclopropylphenol) to a functional group known to inhibit HDACs, such as a hydroxamic acid moiety. researchgate.net This creates a single molecule capable of inhibiting both LSD1 and HDACs, which may result in synergistic anti-tumor effects. The design of such molecules requires careful selection of linkers to ensure that both pharmacophoric units can adopt the correct conformation to bind to their respective targets.
Computational Chemistry and in Silico Approaches for 4 1r,2s Rel 2 Aminocyclopropyl Phenol
Molecular Docking Simulations for Ligand-Target Interaction Prediction
Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. monash.edu This method evaluates the binding affinity and interaction patterns by sampling numerous possible conformations and orientations of the ligand within the receptor's binding site. nih.gov The process results in a score that estimates the strength of the interaction, often in kcal/mol, and provides a 3D model of the ligand-receptor complex. monash.edunih.gov
For 4-[(1R,2S)-rel-2-aminocyclopropyl]phenol, a primary application of molecular docking would be to predict its binding affinity and mode of interaction with its parent drug's targets, Monoamine Oxidase A (MAO-A) and Monoamine Oxidase B (MAO-B). As a metabolite of tranylcypromine (B92988), it is known to possess some MAO-inhibiting properties. researchgate.net Docking simulations could elucidate the specific interactions, such as hydrogen bonds and hydrophobic contacts, between the aminocyclopropylphenol scaffold and the amino acid residues in the active sites of MAO-A and MAO-B. These simulations are crucial for understanding the structural basis of its activity and selectivity. nih.govnih.gov
A hypothetical docking study could yield results similar to those presented in the table below, comparing the binding affinity of the compound to both MAO isoforms.
| Target Protein | PDB ID | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |
|---|---|---|---|
| Monoamine Oxidase A (MAO-A) | 2BXS | -7.8 | Tyr407, Tyr444, Phe208 |
| Monoamine Oxidase B (MAO-B) | 2BYB | -7.2 | Tyr398, Tyr426, Ile199 |
Molecular Dynamics Simulations for Conformational Analysis and Binding Site Dynamics
Molecular dynamics (MD) simulations provide detailed information about the time-dependent behavior of molecular systems. nih.gov By calculating the forces between atoms and integrating Newton's equations of motion, MD simulations can track the movements of atoms and molecules over time, offering insights into conformational changes and the stability of ligand-protein complexes. nih.govuic.edu These simulations are computationally intensive but offer a more dynamic and realistic view of molecular interactions compared to the static picture provided by docking. nih.gov
In the context of this compound, MD simulations would be invaluable for assessing the stability of its complex with MAO-A or MAO-B, as predicted by docking. ajchem-a.com A simulation of the docked complex, solvated in a water box, could reveal how the ligand and protein adapt to each other's presence. Key analyses from an MD trajectory include Root Mean Square Deviation (RMSD) to assess structural stability, Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein, and the analysis of hydrogen bond persistence over time. ajchem-a.compensoft.net This would confirm whether the interactions predicted by docking are maintained in a dynamic environment.
| Simulation Parameter | System | Illustrative Finding |
|---|---|---|
| RMSD of Ligand | Ligand-MAO-A Complex | Stable at 1.5 Å after 50 ns, indicating stable binding. |
| RMSF of Binding Site Residues | Ligand-MAO-A Complex | Low fluctuations (<1 Å) for key residues, suggesting a tight and stable interaction. |
| Hydrogen Bond Occupancy | Ligand-MAO-A Complex | Hydrogen bond between ligand's hydroxyl group and Tyr407 present for >85% of the simulation time. |
Quantum Chemical Calculations for Electronic Structure, Reactivity, and Spectroscopic Predictions
Quantum mechanics (QM) calculations are used to investigate the electronic properties of molecules with high accuracy. google.com Methods like Density Functional Theory (DFT) can determine a molecule's electronic structure, optimized geometry, vibrational frequencies, and reactivity descriptors. nih.govnih.gov These calculations provide fundamental insights into a molecule's intrinsic properties, which govern its chemical behavior and interactions. nih.gov The use of QM pre-training can also enhance machine learning models for predicting pharmacological properties. openreview.net
| Quantum Chemical Property | Computational Method | Predicted Value (Illustrative) | Significance |
|---|---|---|---|
| HOMO-LUMO Gap | DFT/B3LYP 6-31G | 5.4 eV | Indicates chemical reactivity and electronic stability. |
| Dipole Moment | DFT/B3LYP 6-31G | 2.1 Debye | Relates to polarity and solubility. |
| Mulliken Atomic Charges | DFT/B3LYP 6-31G* | O: -0.65, N: -0.85 | Highlights sites for potential hydrogen bonding. |
De Novo Design and Virtual Screening Strategies Utilizing the Chemical Compound's Core Structure
The aminocyclopropylphenol scaffold of this compound can serve as a starting point for discovering novel bioactive molecules. De novo design algorithms build new molecules from scratch or by modifying an existing core, aiming to create compounds with high predicted affinity for a target. nih.govhmdb.ca Virtual screening, conversely, involves searching large compound libraries to identify molecules that are predicted to bind to a target of interest. nih.govnih.gov Both strategies leverage the core structure to explore a wider chemical space for potentially more potent or selective compounds. nih.gov
The aminocyclopropylphenol core could be used in fragment-based or scaffold-based de novo design to generate novel derivatives. nih.gov For instance, computational tools could suggest modifications to the phenyl ring or additions to the amino group to enhance binding to MAO or other targets. In a virtual screening campaign, large databases of commercially available or virtual compounds could be filtered for molecules containing the aminocyclopropylphenol scaffold. nih.gov These hits would then be subjected to molecular docking and other in silico evaluations to prioritize them for synthesis and testing.
Cheminformatics and QSAR (Quantitative Structure-Activity Relationship) Analysis of Aminocyclopropylphenol Chemical Space
Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) analysis are used to build mathematical models that correlate the chemical structure of compounds with their biological activity. nih.govnih.gov QSAR models are developed by calculating molecular descriptors (e.g., physicochemical, topological, electronic) for a series of related compounds and using statistical methods to find a quantitative relationship between these descriptors and a measured biological endpoint, such as inhibitory concentration (IC₅₀). uic.edunih.gov
To perform a QSAR study on the aminocyclopropylphenol chemical space, a dataset of analogs would first be required. This would involve synthesizing or computationally generating a series of derivatives of this compound with known activities against a specific target like MAO-A. Various molecular descriptors would be calculated for each analog. A QSAR model could then be built using techniques like multiple linear regression or machine learning algorithms. nih.govnih.gov A validated QSAR model can predict the activity of new, untested compounds, thereby guiding the design of more potent inhibitors and rationalizing observed structure-activity relationships. nih.gov
| Compound ID | Modification on Phenol (B47542) Ring | LogP (Descriptor) | Topological Polar Surface Area (Descriptor) | Experimental pIC₅₀ |
|---|---|---|---|---|
| ACP-01 | -H (Parent) | 1.10 | 46.3 Ų | 6.5 |
| ACP-02 | -Cl | 1.85 | 46.3 Ų | 7.1 |
| ACP-03 | -OCH₃ | 1.05 | 55.5 Ų | 6.8 |
| ACP-04 | -NO₂ | 1.38 | 92.1 Ų | 6.2 |
Molecular Mechanisms of Biological Interaction for 4 1r,2s Rel 2 Aminocyclopropyl Phenol
Enzyme Inhibition Mechanisms
The biological activity of 4-[(1R,2S)-rel-2-aminocyclopropyl]phenol is significantly defined by its ability to inhibit specific enzymes. This inhibitory action is central to its pharmacological profile, which is inherited, albeit with modifications, from its parent compound, tranylcypromine (B92988).
Histone Lysine (B10760008) Demethylase (KDM) Modulatory Effects
A significant area of research into the molecular activity of tranylcypromine and its derivatives, including this compound (also known as 4-hydroxytranylcypromine), is their effect on histone lysine demethylases (KDMs). wikipedia.orgnih.gov Specifically, tranylcypromine has been identified as an inhibitor of Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A. wikipedia.orgnih.gov LSD1 is an enzyme that plays a crucial role in gene regulation by removing methyl groups from histones, and its dysregulation is implicated in various cancers. nih.gov
Tranylcypromine-based derivatives have been actively investigated as potent LSD1 inhibitors. nih.gov While direct studies on the LSD1 inhibitory activity of 4-hydroxytranylcypromine (B217116) are not as extensive as for the parent compound, its structural similarity suggests it may retain some of this activity. Tranylcypromine itself inhibits LSD1 with an IC50 value of less than 2 μM. wikipedia.org The inhibition of LSD1 by tranylcypromine and its analogues can lead to the re-expression of silenced tumor suppressor genes, highlighting a potential therapeutic application in oncology. nih.gov
Table 1: Inhibitory Activity of Tranylcypromine against LSD1
| Compound | Target | IC50 | Reference |
| Tranylcypromine | LSD1/BHC110 | < 2 μM | wikipedia.org |
Investigation of Other Potential Enzymatic Targets
Beyond its effects on KDMs, this compound, as a metabolite of tranylcypromine, is involved in the modulation of other enzyme systems, most notably monoamine oxidases (MAOs) and cytochrome P450 (CYP) enzymes.
Tranylcypromine is a non-selective, irreversible inhibitor of both MAO-A and MAO-B. nih.gov The metabolites of tranylcypromine, including 4-hydroxytranylcypromine and N-acetyltranylcypromine, are reported to be less potent MAO inhibitors than the parent drug. researchgate.netwikipedia.org Preliminary studies have indicated that 4-hydroxytranylcypromine retains some MAO-inhibiting properties and displays a slight preference for inhibiting MAO-A over MAO-B. researchgate.net
Furthermore, tranylcypromine has been shown to inhibit several cytochrome P450 enzymes. In vitro studies have demonstrated that tranylcypromine acts as a competitive inhibitor of CYP2C19 and CYP2D6, and a non-competitive inhibitor of CYP2C9. nih.gov Given that this compound is a primary metabolite, it is plausible that it also interacts with these enzymes, potentially influencing the metabolism of other drugs. nih.gov
Table 2: Inhibitory Effects of Tranylcypromine on Cytochrome P450 Enzymes
| Enzyme | Inhibition Type | Ki (μM) | Reference |
| CYP2C19 | Competitive | 32 | nih.gov |
| CYP2C9 | Non-competitive | 56 | nih.gov |
| CYP2D6 | Competitive | 367 | nih.gov |
Receptor Binding and Signal Transduction Pathways
The interaction of this compound with various receptors is a critical aspect of its molecular pharmacology, with stereochemistry playing a potentially significant role in these interactions.
Stereospecificity in Receptor Recognition and Agonist/Antagonist Activity
Tranylcypromine is a racemic mixture, and there is evidence to suggest that its stereoisomers may exhibit different pharmacological and pharmacokinetic properties. nih.govnih.gov For instance, the biphasic absorption of tranylcypromine has been hypothesized to result from the differential absorption rates of its stereoisomers. nih.gov This stereoselectivity can extend to its metabolites, including this compound.
While comprehensive studies on the stereospecific receptor binding of 4-hydroxytranylcypromine are limited, research on related chiral compounds demonstrates the importance of stereochemistry in determining biological activity. uni-goettingen.de For many drugs, only one enantiomer, the eutomer, is responsible for the desired therapeutic effect, while the other, the distomer, may be less active or contribute to side effects. uni-goettingen.de The differential activity of the enantiomers of tranylcypromine at various receptors and transporters underscores the need for further investigation into the stereospecific actions of its metabolites. Chronic treatment with tranylcypromine has been shown to increase the density of cannabinoid CB1 receptors in certain brain regions, suggesting an indirect modulation of the endocannabinoid system. nih.gov
Allosteric Modulation and Orthosteric Binding Modes
Orthosteric ligands bind to the same site as the endogenous ligand of a receptor, directly competing with it. In contrast, allosteric modulators bind to a different site on the receptor, altering the receptor's response to the endogenous ligand. nih.gov This can involve either enhancing (positive allosteric modulation) or diminishing (negative allosteric modulation) the effect of the primary ligand. nih.gov
Currently, there is a lack of direct evidence to suggest that this compound functions as an allosteric modulator at any specific receptor. Its known mechanisms of action primarily revolve around direct enzyme inhibition. The parent compound, tranylcypromine, is known to interact with a multitude of receptors and transporters, but these are generally considered to be orthosteric interactions. drugbank.comdrugs.com Further research is required to explore the possibility of allosteric binding modes for this metabolite.
Interactions with Nucleic Acids and Other Biomolecular Systems
The potential for small molecules to interact with nucleic acids presents another facet of their biological activity. While direct evidence for the interaction of this compound with DNA or RNA is not well-established, studies on structurally related compounds provide a basis for potential interactions.
Research on certain 4-aminophenol (B1666318) derivatives has indicated the potential for these compounds to interact with DNA. nih.gov Such interactions can occur through various modes, including intercalation between base pairs or binding to the major or minor grooves of the DNA helix. These interactions can lead to conformational changes in the DNA structure. However, it is crucial to note that these studies were not conducted on this compound itself, and therefore, these potential interactions remain speculative for this specific compound.
Elucidation of Cellular Pathway Perturbations Induced by the Chemical Compound this compound
The biological activity of the chemical compound this compound, also known as 4-hydroxytranylcypromine, is primarily understood through its relationship with its parent compound, tranylcypromine. Research into tranylcypromine and its derivatives has revealed significant interactions with key cellular pathways, particularly those involved in epigenetic regulation and inflammatory responses. As a metabolite of tranylcypromine, 4-hydroxytranylcypromine is implicated in similar molecular mechanisms, principally as an inhibitor of Lysine-Specific Demethylase 1 (LSD1) and a modulator of inflammatory signaling cascades. wikipedia.org
Inhibition of Lysine-Specific Demethylase 1 (LSD1) and its Downstream Consequences
A primary molecular target of tranylcypromine and its analogs is Lysine-Specific Demethylase 1 (LSD1), a flavin-dependent monoamine oxidase family member that plays a crucial role in transcriptional regulation through histone demethylation. wikipedia.orgnih.govnih.gov LSD1 specifically removes methyl groups from mono- and di-methylated lysine 4 of histone H3 (H3K4me1/2), a mark associated with transcriptional activation, and lysine 9 of histone H3 (H3K9me1/2), which is involved in gene silencing. nih.gov By inhibiting LSD1, this compound can lead to the de-repression of LSD1 target genes, thereby altering cellular function and fate. wikipedia.org
The functional consequences of LSD1 inhibition by tranylcypromine derivatives have been observed in various cancer models. In acute myeloid leukemia (AML), for instance, LSD1 inhibition has been shown to promote the differentiation of cancer cells. nih.gov This effect is particularly noted in AML cells with MLL translocations. nih.gov Furthermore, the inhibition of LSD1 can enhance the immunogenicity of mesenchymal stromal cells by inducing a dsRNA stress response, which in turn elevates the presentation of antigens on the cell surface. researchgate.net In the context of liver cancer, LSD1 inhibition has been demonstrated to suppress cell migration and the epithelial-mesenchymal transition (EMT) process in HepG2 cells. nih.gov
Modulation of Neuroinflammatory Pathways
Beyond its role in epigenetic regulation, this compound is also involved in the modulation of neuroinflammatory pathways, largely through the mechanisms described for its parent compound, tranylcypromine. Neuroinflammation is a key pathological feature of many neurodegenerative diseases and is primarily mediated by microglial cells, the resident immune cells of the central nervous system. nih.gov
Research has demonstrated that tranylcypromine can alter neuroinflammatory responses induced by lipopolysaccharide (LPS) and amyloid-β (Aβ). nih.gov Specifically, tranylcypromine has been found to selectively suppress the expression of pro-inflammatory cytokines, such as Interleukin-1β (IL-1β) and Interleukin-6 (IL-6), in BV2 microglial cells. nih.govresearchgate.net This anti-inflammatory effect is achieved through the modulation of the Toll-like receptor 4 (TLR4) signaling pathway. Tranylcypromine inhibits the LPS-mediated activation of the TLR4/ERK/STAT3 signaling cascade, which is a critical pathway for the production of pro-inflammatory mediators in microglia. nih.gov By downregulating this pathway, the compound effectively reduces microglial activation and the subsequent inflammatory response. nih.gov
The table below summarizes the key cellular pathway perturbations induced by this compound and its parent compound, tranylcypromine.
| Pathway | Key Protein/Target | Effect of Compound | Downstream Consequences | Cellular Context | References |
| Epigenetic Regulation | Lysine-Specific Demethylase 1 (LSD1) | Inhibition | De-repression of target genes, induction of cell differentiation, suppression of cell migration, enhanced immunogenicity. | Cancer cells (AML, liver cancer), Mesenchymal stromal cells | wikipedia.orgnih.govnih.govresearchgate.net |
| Neuroinflammation | Toll-like receptor 4 (TLR4) signaling pathway | Inhibition of TLR4/ERK/STAT3 activation | Reduced production of pro-inflammatory cytokines (IL-1β, IL-6), decreased microglial activation. | Microglial cells | nih.govresearchgate.netresearchgate.net |
Detailed research findings on the impact of tranylcypromine, and by extension this compound, on these pathways are presented in the following data table.
| Research Finding | Experimental Model | Observed Effect | Implicated Pathway | Reference |
| Tranylcypromine selectively suppressed LPS-induced IL-1β and IL-6 mRNA levels. | BV2 microglial cells | Inhibition of pro-inflammatory cytokine production. | TLR4/ERK/STAT3 signaling | nih.gov |
| Tranylcypromine treatment significantly reduced microglial activation. | LPS-injected wild-type mice | Downregulation of microgliosis. | Neuroinflammatory pathways | nih.gov |
| Tranylcypromine injection downregulated Aβ-mediated microglial activation. | 5xFAD mice (a model of Alzheimer's Disease) | Reduced neuroinflammation in a disease model. | Neuroinflammatory pathways | nih.gov |
| LSD1 inhibition by a tranylcypromine derivative promoted differentiation. | Murine and human primary AML cells | Induction of cancer cell differentiation. | LSD1-mediated epigenetic regulation | nih.gov |
| A novel LSD1 inhibitor suppressed migration and the epithelial-mesenchymal transition process. | HepG2 liver cancer cells | Inhibition of cancer cell metastasis. | LSD1-mediated epigenetic regulation | nih.gov |
| LSD1 inhibition enhanced the immunogenicity of mesenchymal stromal cells. | Mesenchymal stromal cells | Elicited a dsRNA stress response, leading to enhanced antigen presentation. | Interferon signaling | researchgate.net |
Future Directions and Emerging Research Frontiers
Development of Advanced Analytical Methodologies for Compound Characterization in Complex Matrices
A critical step in advancing the study of any bioactive compound is the development of robust and sensitive analytical methods to quantify it in complex biological matrices such as plasma, tissues, and cellular lysates. Future research will necessitate the creation of sophisticated analytical techniques, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the precise characterization of 4-[(1R,2S)-rel-2-aminocyclopropyl]phenol and its metabolites.
The development of such methods is essential for detailed pharmacokinetic studies. While specific LC-MS/MS methods for this compound are not yet published, the approach would likely involve strategies similar to those used for other amine-containing and phenolic compounds. mdpi.comnih.govcas.orgtaylorandfrancis.comresearchgate.net This includes optimizing chromatographic separation on a suitable column, such as a C18 or a specialized amino acid column, and fine-tuning mass spectrometry parameters for high selectivity and sensitivity using multiple reaction monitoring (MRM). mdpi.comnih.gov The primary amine and phenol (B47542) groups offer clear sites for derivatization, which could be employed to enhance chromatographic retention and ionization efficiency if required. cas.org The establishment of these methods will be fundamental for understanding the compound's absorption, distribution, metabolism, and excretion (ADME) profile, a prerequisite for any further development.
Table 1: Prospective LC-MS/MS Parameters for Analysis in Biological Samples
| Parameter | Potential Methodological Approach | Rationale/Considerations |
|---|---|---|
| Chromatography | Reversed-Phase HPLC or UPLC | Provides good separation for small molecules. Gradient elution would be optimized. |
| Column | C18 or Phenyl-Hexyl Column | Standard choice for a wide range of small molecules; phenyl-hexyl may offer alternative selectivity due to the aromatic nature of the analyte. |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | The primary amine group is readily protonated, making ESI+ the logical choice for sensitive detection. |
| Detection | Tandem Mass Spectrometry (MS/MS) | Offers high selectivity and sensitivity, crucial for detection in complex biological matrices. |
| Monitoring Mode | Multiple Reaction Monitoring (MRM) | Specific precursor-to-product ion transitions would be identified to ensure highly selective quantification, minimizing interference from matrix components. nih.gov |
Integration of Artificial Intelligence and Machine Learning for Predictive Modeling in Aminocyclopropylphenol Research
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by enabling the rapid analysis of vast datasets to predict compound activity, toxicity, and pharmacokinetic properties. nih.govnih.gov For the aminocyclopropylphenol scaffold, these computational tools represent a powerful frontier for accelerating research. Future efforts will likely focus on developing quantitative structure-activity relationship (QSAR) models and other predictive algorithms. nih.gov
Table 2: Illustrative Predictive Data from a Hypothetical Machine Learning Model
| Compound ID | Structural Modification | Predicted Kinase Target | Predicted Potency (pIC50) | Predicted Toxicity Risk |
|---|---|---|---|---|
| ACP-001 | Parent Compound | Kinase X | 6.5 | Low |
| ACP-002 | Addition of a methyl group to the amine | Kinase X | 6.8 | Low |
| ACP-003 | Addition of a chloro group to the phenol ring | Kinase X | 7.2 | Medium |
| ACP-004 | Replacement of phenol with a pyridine | Kinase Y | 5.9 | Low |
Exploration of Novel Biological Targets and Potential Applications
While the exact biological targets of this compound are yet to be fully elucidated, its structure suggests several plausible avenues for exploration. The rigid cyclopropylamine (B47189) motif is a known pharmacophore in inhibitors of enzymes such as lysine-specific demethylase 1 (LSD1) and monoamine oxidases (MAOs). nih.gov Future research will focus on unbiased screening and target identification to uncover its mechanism of action and potential therapeutic applications.
Pharmacological profiling against a broad panel of receptors, enzymes, and ion channels will be a critical first step to identify potential off-target activities and discover novel ones. nih.govacs.orgpharmacy180.com Techniques such as thermal shift assays, affinity purification-mass spectrometry, and activity-based protein profiling (ABPP) could be employed to identify direct binding partners within the cellular proteome. acs.org Given that other aminophenol derivatives have shown promise as inhibitors of lipid peroxidation and possess antiferroptotic activity, this is another exciting area of potential application to be investigated. acs.org The discovery of novel biological targets will open up new therapeutic possibilities for diseases ranging from cancer to neurodegenerative disorders. nih.gov
Design and Synthesis of Advanced Probes and Chemical Tools for Interrogating Biological Systems
To effectively study the biological roles of this compound, the development of specialized chemical probes is an essential future direction. mdpi.com These probes are derivatives of the parent compound that are modified with reporter tags, such as fluorophores or biotin, allowing for visualization and target identification. drugbank.com
The synthesis of such probes will require careful structure-activity relationship (SAR) studies to identify positions on the aminocyclopropylphenol scaffold where modifications can be made without disrupting biological activity. drugbank.com The primary amine or the phenol group could serve as synthetic handles for the attachment of linkers and reporter tags. For example, a fluorescently labeled version of the compound could be used in cellular imaging studies to determine its subcellular localization. A biotinylated probe could be used in pull-down experiments to isolate and identify its protein binding partners from cell lysates. drugbank.comnih.gov Furthermore, the development of photoaffinity probes, which form a covalent bond with their target upon photoactivation, could be a powerful tool for irreversibly capturing and identifying transient or low-affinity interactions. drugbank.com
Table 3: Potential Chemical Probes and Their Applications
| Probe Type | Reporter Tag | Potential Application | Key Research Question |
|---|---|---|---|
| Fluorescent Probe | Alexa Fluor 488 or similar | Confocal microscopy, flow cytometry | Where does the compound accumulate inside the cell? |
| Affinity Probe | Biotin | Target identification via pull-down and mass spectrometry | What proteins does the compound directly bind to? acs.org |
| Photoaffinity Probe | Benzophenone or diazirine | Covalent capture of binding partners for target validation | Can we confirm the direct targets in a cellular context? drugbank.com |
Interdisciplinary Research Opportunities in Aminocyclopropylphenol Science
The full scientific potential of this compound will be unlocked through collaborative, interdisciplinary research. Advancing this compound from a chemical entity to a validated pharmacological tool or therapeutic lead requires the integration of expertise from multiple scientific fields.
Q & A
Q. What are the key considerations in synthesizing 4-[(1R,2S)-rel-2-aminocyclopropyl]phenol to ensure stereochemical integrity?
- Methodological Answer: Synthesis requires precise control of chiral centers. For analogous aminophenols, stereoselective reduction using sodium borohydride (NaBH₄) in tetrahydrofuran (THF)/ethanol (1:1 v/v) at 273 K is critical to preserve configuration . Purification via column chromatography (e.g., silica gel, eluent: hexane/ethyl acetate) ensures enantiomeric purity. Monitoring reaction progress with TLC or HPLC and verifying stereochemistry via polarimetry or chiral stationary phase chromatography are essential steps.
Q. How should researchers handle and store this compound to prevent degradation?
- Methodological Answer: Store under inert atmosphere (argon/nitrogen) at 2–8°C in amber glass vials to avoid photodegradation. Use desiccants to mitigate hygroscopicity. For handling, employ PPE (gloves, goggles) and work in a fume hood to minimize inhalation risks. Similar phenolic amines show sensitivity to oxidation, so adding stabilizers like BHT (butylated hydroxytoluene) may be warranted .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer:
- NMR : ¹H/¹³C NMR to confirm proton environments and carbon framework (e.g., cyclopropyl ring protons resonate at δ 1.2–2.5 ppm).
- MS : High-resolution mass spectrometry (HRMS) for molecular weight verification.
- IR : Detect functional groups (e.g., O–H stretch ~3300 cm⁻¹, N–H bend ~1600 cm⁻¹).
Cross-validate with X-ray crystallography for absolute configuration, as done for structurally related aminophenols .
Advanced Research Questions
Q. How does intramolecular hydrogen bonding in this compound influence its reactivity in asymmetric catalysis?
- Methodological Answer: Intramolecular O–H⋯N hydrogen bonds (e.g., O⋯N distance ~2.65 Å) stabilize conformations, enhancing rigidity and enantioselectivity in catalytic applications. For example, such bonds in similar compounds reduce rotational freedom, favoring specific transition states. Computational modeling (DFT) and variable-temperature NMR can quantify bond strength and conformational dynamics .
Q. What strategies resolve contradictions in catalytic activity data when using this compound as a chiral ligand?
- Methodological Answer:
- Control Experiments : Test ligand purity via chiral HPLC and confirm absence of trace metals (ICP-MS).
- X-ray Crystallography : Verify ligand-metal coordination geometry (e.g., bond angles/ligand denticity).
- Statistical Analysis : Use multivariate regression to isolate variables (e.g., solvent polarity, temperature).
Discrepancies in enantiomeric excess (ee) may arise from competing reaction pathways, which can be probed using kinetic isotopic effect (KIE) studies .
Q. How can researchers optimize enantioselective synthesis routes for derivatives of this compound?
- Methodological Answer:
- Chiral Auxiliaries : Introduce temporary stereodirecting groups (e.g., Evans oxazolidinones) during cyclopropane formation.
- Dynamic Kinetic Resolution : Utilize catalysts like Ru-BINAP to invert configuration at labile centers.
- Table 1 : Example reaction optimization parameters:
Q. What computational tools predict the compound’s interaction with biological targets?
- Methodological Answer:
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model binding to receptors (e.g., GPCRs).
- MD Simulations : GROMACS/NAMD for assessing stability of ligand-protein complexes over 100-ns trajectories.
- Pharmacophore Mapping : Identify critical H-bond donors/acceptors using MOE or Phase.
Validate predictions with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) for binding affinity .
Data Contradiction Analysis
Q. How to address conflicting reports on the compound’s stability under acidic conditions?
- Methodological Answer:
- pH Profiling : Conduct stability studies across pH 1–10 (37°C, 24 hrs) with HPLC monitoring.
- Degradation Pathways : Identify byproducts via LC-MS; cyclopropane ring-opening is common under strong acids.
Contradictions may arise from impurities (e.g., residual HCl in synthesis), which can be mitigated via neutralization washes .
Q. Why do catalytic performance metrics vary between research groups?
- Methodological Answer:
- Standardization : Adopt uniform metrics (TON, TOF) and reaction conditions (substrate/catalyst ratio, solvent).
- Interlaboratory Studies : Collaborate to replicate results using shared batches of ligand and substrates.
Differences often stem from undetected moisture (affecting NaBH₄ efficacy) or oxygen levels during reactions, which are controllable via glovebox techniques .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
